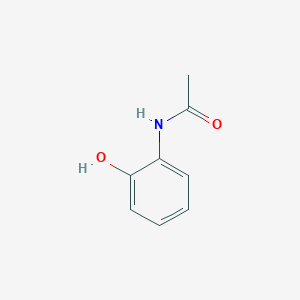

2-Acetamidophenol

Descripción general

Descripción

Métodos De Preparación

El ortocetamol se puede sintetizar a través de varios métodos. Una ruta sintética común implica la acetilación de orto-aminofenol con anhídrido acético en condiciones ácidas. La reacción generalmente procede de la siguiente manera:

Reactivos: Orto-aminofenol y anhídrido acético.

Condiciones: Medio ácido, generalmente utilizando un catalizador como ácido sulfúrico.

Procedimiento: El orto-aminofenol se disuelve en un medio ácido, y se añade anhídrido acético gota a gota. La mezcla se agita y se calienta para promover la reacción de acetilación.

Producto: El ortocetamol se obtiene después de la purificación, generalmente mediante recristalización.

Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando mayores rendimientos y pureza.

Análisis De Reacciones Químicas

El ortocetamol sufre varias reacciones químicas, incluyendo:

Oxidación: El ortocetamol se puede oxidar para formar derivados de quinona. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir el ortocetamol en su derivado de amina correspondiente utilizando agentes reductores como el borohidruro de sodio.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la nitración del ortocetamol puede producir nitro-ortocetamol.

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Analgesic and Antipyretic Properties

2-Acetamidophenol is primarily known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties. It is frequently prescribed for the treatment of mild to moderate pain and is a common ingredient in over-the-counter medications. Its mechanism of action involves the inhibition of cyclooxygenase enzymes, leading to reduced synthesis of prostaglandins, which play a crucial role in pain and inflammation.

1.2 Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. Research indicates that it can act as a platelet aggregation inhibitor and has potential applications in treating inflammatory diseases. For instance, it has shown effectiveness in reducing inflammation associated with arthritis in animal models, suggesting its role as a therapeutic agent for chronic inflammatory conditions .

1.3 Hepatotoxicity Studies

While this compound is generally safe at recommended doses, overdose can lead to severe hepatotoxicity. Case studies illustrate the importance of timely intervention with antidotes such as N-acetylcysteine in cases of acetaminophen poisoning, demonstrating its critical role in emergency medicine .

Cardiovascular Research

2.1 Atherosclerosis Treatment

Recent findings suggest that this compound may play a role in cardiovascular health by alleviating hyperlipidemia and attenuating the progression of atherosclerosis. In zebrafish models, it has been shown to improve lipid profiles by decreasing total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Table 1: Effects of this compound on Lipid Levels

| Lipid Parameter | Control Group | This compound Group |

|---|---|---|

| Total Cholesterol | High | Significantly Reduced |

| Triglycerides | High | Significantly Reduced |

| LDL-C | High | Significantly Reduced |

| HDL-C | Low | Significantly Increased |

Agricultural Applications

3.1 Microbial Inoculants

Emerging research indicates that this compound can be utilized as a microbial inoculant in sustainable agriculture. Its application promotes plant growth and enhances soil health by acting as a biocontrol agent against soilborne pathogens . The compound's role in microbial ecology highlights its potential to improve agricultural productivity without compromising environmental quality.

Table 2: Benefits of this compound in Agriculture

| Application Area | Benefits |

|---|---|

| Plant Growth Promotion | Enhances root development and nutrient uptake |

| Biocontrol Agent | Suppresses soilborne pathogens |

| Soil Health Management | Improves microbial diversity |

Case Studies

4.1 Clinical Case Study on Acetaminophen Overdose

A notable case involved a 17-year-old female who ingested 40 grams of acetaminophen as a self-harm attempt. The patient exhibited symptoms of hepatotoxicity but was successfully treated with N-acetylcysteine, demonstrating the critical importance of rapid intervention in acetaminophen overdoses .

4.2 Zebrafish Model for Atherosclerosis Research

In a controlled study using zebrafish models, treatment with varying concentrations of this compound resulted in significant reductions in macrophage density associated with atherosclerosis progression. This study underscores the compound's potential for therapeutic applications in cardiovascular diseases .

Mecanismo De Acción

El mecanismo de acción del ortocetamol es similar al del paracetamol. Se cree que inhibe las enzimas ciclooxigenasa (COX), particularmente COX-2, que están involucradas en la síntesis de prostaglandinas. Las prostaglandinas son mediadores del dolor y la inflamación. Al inhibir COX-2, el ortocetamol reduce la producción de prostaglandinas, ejerciendo así sus efectos analgésicos y antiinflamatorios .

Comparación Con Compuestos Similares

El ortocetamol es estructuralmente similar a otros isómeros de acetamidofenol, como:

Paracetamol (4-acetamidofenol): Ampliamente utilizado como analgésico y antipirético.

Metacetamol (3-acetamidofenol): Menos utilizado, pero tiene propiedades analgésicas similares.

La singularidad del ortocetamol reside en su estructura cristalina distintiva y sus potenciales efectos hepatoprotectores, que no se observan en el paracetamol .

Actividad Biológica

2-Acetamidophenol, commonly known as acetaminophen or paracetamol, is a widely used analgesic and antipyretic agent. Its biological activity has been the subject of extensive research, revealing various pharmacological effects and mechanisms of action. This article explores the biological activity of this compound, including its therapeutic effects, toxicity profiles, and molecular mechanisms.

Pharmacological Properties

Analgesic and Antipyretic Effects

This compound is primarily recognized for its ability to relieve pain and reduce fever. The mechanism by which it exerts these effects is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of pain and inflammation .

Anti-inflammatory Activity

Recent studies have indicated that this compound also possesses anti-inflammatory properties. It has been shown to regulate key genes involved in lipid metabolism, inflammation, and oxidative stress . For instance, in a study examining its effects on inflammatory markers, this compound was found to suppress the expression of pro-inflammatory cytokines .

Toxicological Studies

Despite its widespread use, this compound can be hepatotoxic in cases of overdose. Toxicological studies have demonstrated that while therapeutic doses are generally safe, excessive intake can lead to severe liver damage due to the formation of reactive metabolites . A notable case study highlighted a patient who ingested 40 grams of acetaminophen, resulting in acute liver failure despite treatment with N-acetylcysteine .

Table 1: Toxicity Profiles of this compound

| Study Reference | Dosage (mg/kg) | Observed Effects | |

|---|---|---|---|

| 100 | Non-hepatotoxic, non-nephrotoxic | Safe at therapeutic doses | |

| 40,000 | Severe liver damage | Toxicity observed at overdose |

Case Studies

Numerous case studies have documented the effects of this compound overdose. In one case, a 17-year-old female presented with somnolence and elevated serum acetaminophen levels after a suicide attempt. Despite initial normal liver function tests, her alanine aminotransferase (ALT) peaked significantly after treatment commenced, indicating delayed hepatotoxicity .

Another case involved a child treated with acetylcysteine after an acute ingestion; this case illustrated the importance of timely intervention in preventing liver damage .

Molecular Mechanisms

The biological activity of this compound is mediated through various molecular pathways:

- Cyclooxygenase Inhibition : As mentioned earlier, it inhibits COX enzymes, leading to reduced prostaglandin synthesis.

- Regulation of Gene Expression : It modulates the expression of genes associated with inflammation and oxidative stress responses .

- Glutathione Depletion : Overdose situations often lead to depletion of glutathione reserves in the liver, exacerbating oxidative stress and cellular damage .

Propiedades

IUPAC Name |

N-(2-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVGKWPZRIDURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022082 | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

614-80-2, 4746-61-6, 57047-65-1 | |

| Record name | 2-Acetamidophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-hydroxy-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004746616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylaminophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057047651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetamidophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3989 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(2-hydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxyacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-HYDROXYACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AS8989RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxyacetanilide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061919 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Acetamidophenol?

A1: The molecular formula of this compound is C8H9NO2, and its molecular weight is 151.16 g/mol.

Q2: How is this compound synthesized?

A2: this compound can be synthesized through various methods, including:

- Chemoselective acetylation of 2-aminophenol: This method utilizes enzymes like Novozym 435 as catalysts, with vinyl acetate as the preferred acyl donor due to its irreversible reaction properties. []

- Reaction of o-hydroxyaldehydes or o-hydroxyketones with monochloramine: This method efficiently converts compounds like salicylaldehyde and 2-hydroxyacetophenone into this compound. []

- Magnesium powder-catalyzed acetylation of amines: This green synthetic approach uses magnesium powder as a catalyst and acetic anhydride as the acetylating agent to produce amides, including this compound, with high efficiency. []

Q3: Are there spectroscopic data available for characterizing this compound?

A3: Yes, various spectroscopic techniques have been employed for the structural elucidation of this compound and its derivatives:

- NMR Spectroscopy (1H NMR, 13C NMR, 2D NMR): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]

- Mass Spectrometry (MS, LC/HRMS, MS/MS): Confirms the molecular weight and fragmentation pattern, aiding in identification and analysis, particularly for metabolites. [, , , , , , ]

- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule through characteristic absorption bands. [, ]

Q4: What are the known biological activities of this compound?

A4: Research suggests this compound exhibits various biological activities, including:

- Antibacterial activity: Demonstrates activity against both Gram-positive and Gram-negative bacteria. [, ]

- Antifungal activity: Shows potential for controlling fungal pathogens in agricultural settings. []

- Anti-inflammatory activity: Exhibits anti-inflammatory properties in both in vitro and in vivo models, potentially by suppressing the RANK/RANKL pathway. [, ]

- Antioxidant activity: Demonstrates radical scavenging activity in vitro. []

- Analgesic activity: Shows pain-relieving effects in animal models. []

- Epidermal Growth Factor Receptor (EGFR) inhibition: Derivatives of this compound have shown potential as EGFR inhibitors, suggesting potential anticancer applications. []

Q5: How does this compound exert its anti-inflammatory effects?

A5: While the exact mechanism is still under investigation, studies suggest that this compound might exert its anti-inflammatory effects through the suppression of the RANK/RANKL pathway. This pathway plays a critical role in the differentiation and activation of osteoclasts, cells involved in bone resorption, which is a hallmark of inflammatory joint diseases like rheumatoid arthritis. []

Q6: What is the significance of this compound in plant science?

A6: this compound plays a crucial role in plant-microbe interactions:

- Phytoalexin Metabolism: It's a key intermediate in the detoxification pathway of benzoxazolinone (BOA), a plant defense compound, by certain fungi. []

- Allelopathic Interactions: this compound, along with other benzoxazinone derivatives and phenolic acids, contributes to the allelopathic potential of wheat, influencing the growth of neighboring plant species. []

- Biomarker for Whole Grain Intake: Metabolites of this compound, such as this compound sulfate, have been identified as potential biomarkers for whole grain wheat intake in humans. []

Q7: How is this compound metabolized in biological systems?

A7: Several metabolic pathways for this compound have been observed:

- Glucosylation: In plants and microorganisms, this compound can be detoxified through glucosylation, forming its glucoside derivative. []

- Sulfation: In humans, this compound can be metabolized into this compound sulfate, which is detectable in urine. [, ]

- Formation of Oligomers: Some bacteria can transform this compound into dimers and trimers. []

- Nitration and Nitrosylation: Microorganisms can also modify this compound through nitration and nitrosylation reactions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.